6-(benzoyloxy)-9,9-dimethyl-9H-xanthen-3-yl benzoate
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Overview
Description
6-(benzoyloxy)-9,9-dimethyl-9H-xanthen-3-yl benzoate is a chemical compound with the molecular formula C15H14O3 It is a derivative of xanthene, a tricyclic aromatic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(benzoyloxy)-9,9-dimethyl-9H-xanthen-3-yl benzoate typically involves the reaction of 9,9-dimethyl-9H-xanthene-3,6-diol with benzoic acid or its derivatives. The reaction is usually carried out under acidic or basic conditions, depending on the desired yield and purity. Common reagents used in this synthesis include sulfuric acid, hydrochloric acid, and sodium hydroxide.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the final product.
Chemical Reactions Analysis
Types of Reactions
6-(benzoyloxy)-9,9-dimethyl-9H-xanthen-3-yl benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into hydroquinone derivatives.
Substitution: It can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include substituted xanthenes, quinones, and hydroquinone derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
6-(benzoyloxy)-9,9-dimethyl-9H-xanthen-3-yl benzoate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of various organic compounds and materials.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-(benzoyloxy)-9,9-dimethyl-9H-xanthen-3-yl benzoate involves its interaction with specific molecular targets and pathways. It can act as an antioxidant by scavenging free radicals and reducing oxidative stress. Additionally, it may interact with enzymes and receptors involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
9,9-Dimethyl-9H-xanthene-3,6-diol: A precursor to the dibenzoate derivative, known for its similar structural properties.
9,9-Dimethylxanthene: Another related compound with applications in organic synthesis and material science.
9,9-Dimethyl-4,5-bis(diphenylphosphino)xanthene: Used in coordination chemistry and catalysis.
Uniqueness
6-(benzoyloxy)-9,9-dimethyl-9H-xanthen-3-yl benzoate is unique due to its dibenzoate functional group, which imparts distinct chemical and physical properties. This makes it particularly useful in applications requiring specific reactivity and stability.
Properties
Molecular Formula |
C29H22O5 |
---|---|
Molecular Weight |
450.5g/mol |
IUPAC Name |
(6-benzoyloxy-9,9-dimethylxanthen-3-yl) benzoate |
InChI |
InChI=1S/C29H22O5/c1-29(2)23-15-13-21(32-27(30)19-9-5-3-6-10-19)17-25(23)34-26-18-22(14-16-24(26)29)33-28(31)20-11-7-4-8-12-20/h3-18H,1-2H3 |
InChI Key |
ZXABFTDZDAWOFZ-UHFFFAOYSA-N |
SMILES |
CC1(C2=C(C=C(C=C2)OC(=O)C3=CC=CC=C3)OC4=C1C=CC(=C4)OC(=O)C5=CC=CC=C5)C |
Canonical SMILES |
CC1(C2=C(C=C(C=C2)OC(=O)C3=CC=CC=C3)OC4=C1C=CC(=C4)OC(=O)C5=CC=CC=C5)C |
Origin of Product |
United States |
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